N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide
Description
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-20(2)11-15-16(12-22)19(29-17(15)21(3,4)24-20)23-18(26)13-7-9-14(10-8-13)30(27,28)25(5)6/h7-10,24H,11H2,1-6H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQYIADSNWAROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the cyano and dimethylsulfamoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels. The pathways involved in these effects are still under investigation, but they may include signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-(3-cyano-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide: This compound lacks the tetramethyl groups, which may affect its chemical properties and biological activities.
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-(methylsulfamoyl)benzamide: The presence of a methylsulfamoyl group instead of a dimethylsulfamoyl group can lead to differences in reactivity and application.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[2,3-c]pyridine core and multiple functional groups, suggest diverse biological activities. This article will explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H34N4O3S2
- Molecular Weight : 514.7 g/mol
Key Functional Groups
- Thieno[2,3-c]pyridine Core : This bicyclic structure contributes to the compound's ability to interact with various biological targets.
- Cyano Group : Enhances reactivity and binding affinity.
- Dimethylsulfamoyl Group : Potentially increases solubility and bioavailability.
Research indicates that this compound interacts with several molecular targets involved in critical biological pathways:
- Inhibition of Kinases : Similar compounds have shown potent inhibition of JNK2 and JNK3 kinases, which are involved in stress response and apoptosis regulation. For instance, related derivatives demonstrated IC50 values around 6.5 to 6.7 μM against these kinases .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties due to its structural characteristics that allow for interaction with microbial enzymes .
Therapeutic Applications
- Cancer Treatment : The compound's ability to inhibit specific kinases suggests potential applications in oncology. Inhibitors targeting JNK pathways are being explored for their role in cancer therapy.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit nitric oxide production in inflammatory models . This suggests that this compound could also possess anti-inflammatory properties.
Study 1: Kinase Inhibition
A study identified a series of thieno[2,3-c]pyridine derivatives as selective inhibitors of JNK kinases. The binding interactions were characterized using X-ray crystallography, revealing unique binding modes that could inform the design of new inhibitors .
Study 2: Antimicrobial Activity
In vitro evaluations of similar compounds indicated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 0.12 μg/mL for some derivatives . This highlights the potential of this compound in developing new antimicrobial agents.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | N-{3-cyano-5,5,7,7-tetramethyl... |
| Molecular Formula | C26H34N4O3S2 |
| Molecular Weight | 514.7 g/mol |
| Key Biological Activities | Kinase inhibition; Antimicrobial |
| Notable IC50 Values | ~6.5 μM (JNK2/JNK3) |
Q & A
Q. Table 1: Reaction Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Core formation | DMF | Triethylamine | 80 | 68 |
| Benzamide coupling | THF | Pd(PPh₃)₄ | 60 | 72 |
Basic: Which spectroscopic and chromatographic techniques validate the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thieno-pyridine core (δ 2.24–2.37 ppm for CH₃ groups) and benzamide carbonyl (δ 167–171 ppm) .
- HPLC : Retention time (RT = 8.2 min, C18 column) and ≥98% purity .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 489.2 m/z) matches the molecular formula (C₂₃H₂₈N₄O₃S₂) .
Advanced: How do structural features (e.g., cyano group, dimethylsulfamoyl) influence biological activity?
- Cyano group : Enhances binding to hydrophobic enzyme pockets (e.g., CD73 inhibition, IC₅₀ = 25 µM in HeLa cells) .
- Dimethylsulfamoyl moiety : Improves solubility and pharmacokinetics by increasing polarity .
- Thieno-pyridine core : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase inhibition) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent variation : Compare analogs with modified benzamide groups (e.g., 4-methoxy vs. 4-fluoro) to assess IC₅₀ shifts .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to CD73 (PDB: 5MZJ) .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., sulfamoyl oxygen) using Schrödinger Suite .
Q. Table 2: SAR of Analogs
| Substituent | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-Methoxy | CD73 | 27.6 | Apoptosis |
| 4-Fluoro | A549 | 30.0 | Proliferation inhibition |
Advanced: How to address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
- Formulation : Use PEGylated nanoparticles to enhance bioavailability in murine models .
- Dose adjustment : Compare MTD (maximum tolerated dose) in BALB/c mice vs. in vitro IC₅₀ .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
- Moisture control : Use desiccants (silica gel) in sealed containers .
Advanced: What computational strategies predict target interactions and off-target effects?
- Molecular dynamics (MD) : Simulate binding to CD73 (GROMACS) over 100 ns to assess stability .
- Off-target screening : Use SwissTargetPrediction to rank kinase/GPCR affinities .
- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability (low) .
Advanced: How to resolve conflicting data in mechanism-of-action studies?
- Target validation : CRISPR knockdown of CD73 in HeLa cells to confirm on-target apoptosis .
- Biochemical assays : Measure ATP hydrolysis (Luminescent ATP Detection Kit) to verify enzyme inhibition .
- Pathway analysis : RNA-seq to identify downstream effects (e.g., AMPK/mTOR signaling) .
Advanced: What are recent advances in structural analogs with improved selectivity?
- Triazolo-pyrimidine analogs : Higher CD73 inhibition (IC₅₀ = 12 µM) via enhanced H-bonding .
- Benzothiazole derivatives : Improved metabolic stability (t₁/₂ > 4 hrs in human plasma) .
Basic: What is the compound’s solubility profile in common solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
